N-(sec-butyl)-2-(methylthio)benzamide

Description

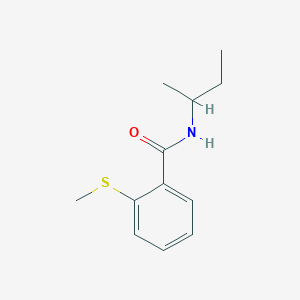

N-(sec-butyl)-2-(methylthio)benzamide is a benzamide derivative characterized by a sec-butyl group attached to the amide nitrogen and a methylthio (-SMe) group at the ortho position of the benzamide core. Benzamides are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and biological relevance. The methylthio group enhances electron density and facilitates interactions with biological targets, while the sec-butyl substituent influences solubility and pharmacokinetic properties .

Properties

IUPAC Name |

N-butan-2-yl-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-4-9(2)13-12(14)10-7-5-6-8-11(10)15-3/h5-9H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJHOMADUJGBRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Key Observations:

Substituent Position :

- Methylthio groups at ortho (C₂) vs. meta (C₃) positions significantly alter electronic and steric profiles. For example, ortho-substituted analogs show stronger antimicrobial activity due to proximity to the amide bond .

- Chlorine substitution in benzo[d]thiazole derivatives (e.g., C₇ vs. C₄) affects target specificity and potency .

Alkyl Chain Variations :

- sec-Butyl vs. n-butyl : The branched sec-butyl group in the target compound may confer better metabolic stability compared to linear alkyl chains, as seen in N-butyl-2-methoxybenzamide .

- tert-Butyl analogs (e.g., N-tert-butyl-2-chlorobenzamide) exhibit distinct pharmacokinetics due to increased steric hindrance .

Heterocyclic Modifications :

- Incorporation of benzo[d]thiazole or thiophene rings (e.g., ) enhances binding to biological targets like kinases or microbial enzymes .

Q & A

Q. What are the standard synthetic routes for N-(sec-butyl)-2-(methylthio)benzamide, and how can purity be validated?

The synthesis typically involves amide bond formation between a 2-(methylthio)benzoic acid derivative and sec-butylamine. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDCl/HOBt or DCC.

- Reaction with sec-butylamine in anhydrous dichloromethane or DMF under nitrogen .

- Purification via column chromatography or recrystallization. Validation methods :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HR-MS) for molecular weight confirmation .

- HPLC to assess purity (>95% recommended for biological assays) .

Q. What spectroscopic techniques are critical for structural characterization?

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, methylthio S–C stretch at ~650 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., sec-butyl CH₃ groups at δ ~0.8–1.2 ppm, aromatic protons at δ ~7.0–8.0 ppm) .

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Solubility : Tested in DMSO (common stock solvent), followed by dilution in PBS or cell culture media. Precipitation is monitored via dynamic light scattering .

- Stability :

- Thermogravimetric analysis (TGA) for thermal stability.

- LC-MS over 24–72 hours to detect degradation products in biological buffers .

Advanced Research Questions

Q. What structure-activity relationships (SAR) guide optimization of this compound derivatives?

Key structural modifications and their impacts:

| Modification | Biological Impact | Evidence |

|---|---|---|

| Methylthio → Methanesulfonyl | Enhanced electrophilicity for covalent target binding | |

| sec-butyl → Cyclohexyl | Improved lipophilicity and membrane permeability | |

| Benzamide → Thiazole | Increased antimicrobial activity |

- Method : Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like enzymes or receptors .

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies in IC₅₀ values or efficacy may arise from:

- Assay conditions : Varying pH, temperature, or serum content (e.g., fetal bovine serum affects compound stability) .

- Cell line heterogeneity : Use standardized lines (e.g., HEK293, HepG2) with authenticated STR profiles.

- Solution : Replicate experiments under harmonized protocols and validate with orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

Q. What mechanistic insights exist for its interaction with biological targets?

Proposed mechanisms include:

- Enzyme inhibition : Methylthio group acts as a hydrogen bond acceptor (e.g., binding to kinase ATP pockets) .

- Receptor modulation : Benzamide scaffold mimics endogenous ligands (e.g., binding to G-protein-coupled receptors) .

- Method : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How are metabolic pathways and toxicity profiles evaluated?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Toxicity screening :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.